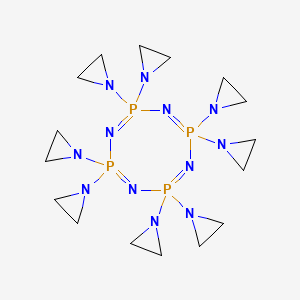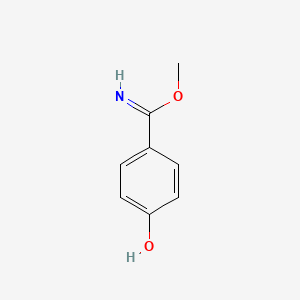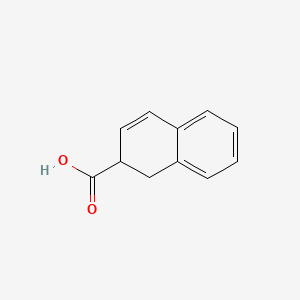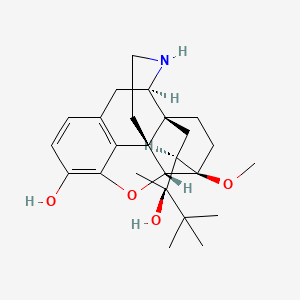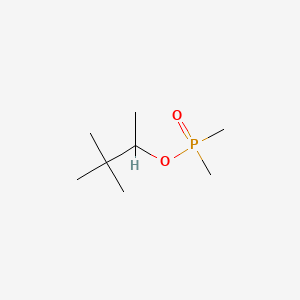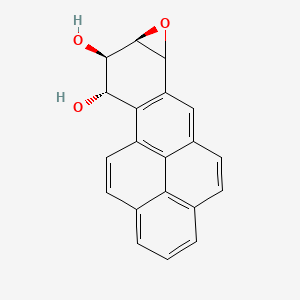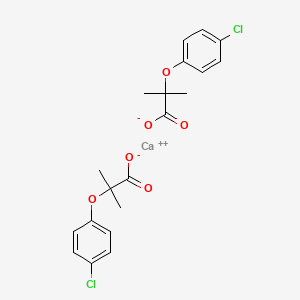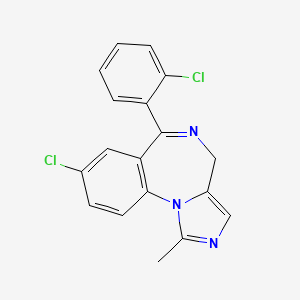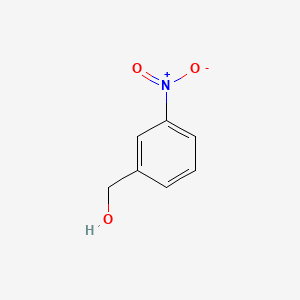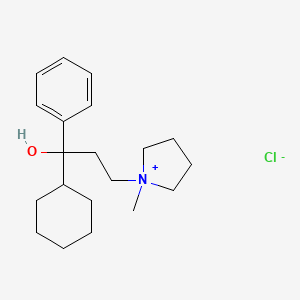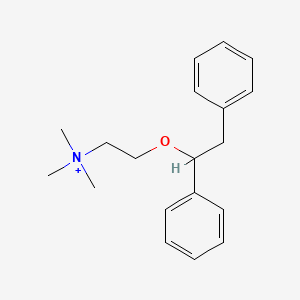
Benzenesulfonic acid, 4,4'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’-azobis-, also known as 4,4’-azobis(benzenesulfonic acid), is an organosulfur compound with the molecular formula C12H10N2O6S2. This compound is characterized by the presence of two benzenesulfonic acid groups connected by an azo linkage (N=N). It is a significant compound in the field of organic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-azobis-, typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4,4’-azobis-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’-azobis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage results in the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 4,4’-azobis-, has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’-azobis-, primarily involves the generation of free radicals. Upon thermal or photochemical decomposition, the azo linkage breaks, producing two benzenesulfonyl radicals. These radicals can initiate various chemical reactions, including polymerization and cross-linking processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group.
Azobenzene: Contains an azo linkage but lacks the sulfonic acid groups.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4,4’-azobis-, is unique due to the presence of both the azo linkage and the sulfonic acid groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical processes .
Properties
CAS No. |
2491-70-5 |
|---|---|
Molecular Formula |
C12H10N2O6S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
BITYYJJEVOSYCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
2779-21-7 |
Synonyms |
4,4'-azobis(benzenesulfonic acid) 4-azophenylsulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


